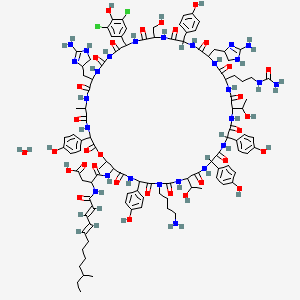
Hydroxypropyl guar gum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypropyl Guar Gum, also known as HPG, is a resinous material derived from the guar bean . It’s a type of polysaccharide called galactomannan made from legume plants . It’s used in various industries including cosmetics, personal care products, food, pharmaceuticals, paper, textile, explosive, oil well drilling . It’s known for its ability to form hydrogen bonding with water molecules, making it a popular thickener and stabilizer .
Synthesis Analysis
HPG is derived from the reaction of propylene glycol with guar gum, enhancing its solubility and stability . This modification improves properties like alkaline stability, hydrophobicity, solubility, and biostability . The synthesis of HPG involves the etherification reaction with a non-ionic propylene oxide reagent with guar gum .Molecular Structure Analysis
HPG is a propylene glycol ether . It consists of a polymannose backbone to which galactose groups are bound . The molecular structure of HPG is C12H23NO10 .Chemical Reactions Analysis
HPG exhibits non-Newtonian shear-thinning fluid properties . Its complex viscosities increase significantly with increasing concentration . The degradation of HPG is attributed to the collaborative activation of SO4−·, ·O2−, 1O2, and ·OH radicals in the H2O2–Na2S2O8 dual oxidant .Physical And Chemical Properties Analysis
HPG appears as a yellow powder . It develops a high thickening effect, compatible with alcohol solutions containing up to 30% of ethanol . It has good compatibility with electrolytes and good stability over a large pH range .Wirkmechanismus
Safety and Hazards
HPG is safe for use in cosmetics and personal care products . It is non-toxic and non-comedogenic, meaning it does not clog pores or cause acne . The Food and Drug Administration (FDA) includes Guar Gum on its list of substances affirmed as Generally Recognized As Safe (GRAS) as a direct food substance .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
39421-75-5 |
|---|---|
Produktname |
Hydroxypropyl guar gum |
Molekularformel |
C3 H8 O2 . x Unspecified |
Molekulargewicht |
NA |
Synonyme |
Hydroxypropyl guar; Hydroxypropyl guaran; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)